molecular formula C9H14Cl2N2 B3251331 [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride CAS No. 2089292-20-4

[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride

Cat. No.: B3251331
CAS No.: 2089292-20-4
M. Wt: 221.12
InChI Key: VKRRIDXNPYPUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride: is a chemical compound with the molecular formula C9H12N2·2HCl. It is a derivative of cyclobutylamine, where the amine group is attached to a cyclobutane ring substituted with a pyridine ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride typically involves the cyclization of a suitable precursor followed by amination and subsequent salt formation. One common method involves the reaction of 3-bromopyridine with cyclobutanone to form the corresponding cyclobutylpyridine. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and cost .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications .

Mechanism of Action

The mechanism of action of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring allows for π-π interactions with aromatic residues in the binding site, while the cyclobutylamine moiety provides additional binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

    [3-(3-Pyridinyl)cyclobutyl]amine: The parent amine without the dihydrochloride salt.

    [3-(2-Pyridinyl)cyclobutyl]amine: A positional isomer with the pyridine ring at the 2-position.

    [3-(4-Pyridinyl)cyclobutyl]amine: A positional isomer with the pyridine ring at the 4-position.

Uniqueness: [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the dihydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

3-pyridin-3-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-4-8(5-9)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRIDXNPYPUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521871-43-1
Record name 3-(pyridin-3-yl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
Reactant of Route 2
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
Reactant of Route 3
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
Reactant of Route 4
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
Reactant of Route 5
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
Reactant of Route 6
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.